CYP2D6 Inhibition Liability Reduction Compared to Tetrahydroisoquinoline Scaffolds
The 5,6,7,8-tetrahydro-1,6-naphthyridine core, which includes the 5-methyl variant, demonstrates a significantly reduced propensity to inhibit CYP2D6 compared to tetrahydroisoquinoline-based analogs [1]. In a comparative profiling study of CXCR4 antagonists, introducing a nitrogen atom into the aromatic portion to form the tetrahydronaphthyridine series resulted in a marked decrease in CYP2D6 inhibition [1]. Compound 12a, a representative tetrahydronaphthyridine, exhibited improved overall drug-like properties due to this diminished CYP2D6 activity [1]. This reduction in CYP2D6 liability is a critical differentiator for avoiding drug-drug interactions and improving safety margins in drug development.
| Evidence Dimension | CYP2D6 inhibition |
|---|---|
| Target Compound Data | Scaffold (5,6,7,8-tetrahydro-1,6-naphthyridine series) shows greatly reduced CYP2D6 inhibition [1] |
| Comparator Or Baseline | Tetrahydroisoquinoline scaffold, which exhibits higher CYP2D6 inhibition |
| Quantified Difference | Not quantified in terms of IC50 or % inhibition in the abstract; however, the reduction is described as 'greatly reduced' [1] |
| Conditions | Biochemical assay for CYP2D6 inhibition [1] |
Why This Matters
Reduced CYP2D6 inhibition minimizes potential for drug-drug interactions and enhances the safety profile of drug candidates.
- [1] Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. (2022). Journal of Medicinal Chemistry, 65(5), 4058-4084. https://doi.org/10.1021/acs.jmedchem.1c02188 View Source
